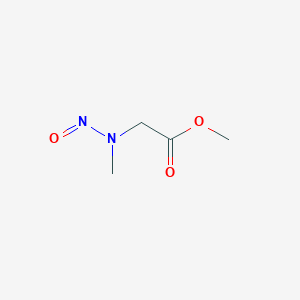

N-Nitroso Sarcosine Methyl Ester

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-[methyl(nitroso)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-8)3-4(7)9-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQTFSANJGRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199906 | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51938-19-3 | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Nitroso Sarcosine Methyl Ester

Established Synthetic Pathways and Chemical Reaction Mechanisms

The primary and most established method for synthesizing N-Nitroso Sarcosine (B1681465) Methyl Ester involves the N-nitrosation of its precursor, Sarcosine Methyl Ester. This reaction is typically carried out using a nitrosating agent under acidic conditions.

The common procedure starts with Sarcosine Methyl Ester Hydrochloride, which is dissolved in an appropriate solvent, often glacial acetic acid or an aqueous solution. publish.csiro.ausigmaaldrich.com A nitrosating agent, most frequently sodium nitrite (B80452) (NaNO₂), is then introduced to the solution. publish.csiro.aulibretexts.org The reaction is usually conducted at reduced temperatures, such as in an ice-water bath, to control the exothermic reaction and minimize the degradation of the product. chemicalforums.com

The chemical reaction mechanism begins with the protonation of sodium nitrite by the acid (e.g., acetic acid or hydrochloric acid) to form nitrous acid (HNO₂). libretexts.orgresearchgate.net In the presence of a strong acid, nitrous acid is further protonated, leading to the loss of a water molecule and the formation of the highly electrophilic nitrosonium ion (NO⁺). libretexts.orgchemicalforums.com The secondary amine group of the sarcosine methyl ester then acts as a nucleophile, attacking the nitrosonium ion. libretexts.org A subsequent deprotonation step yields the final N-nitrosamine product, N-Nitroso Sarcosine Methyl Ester. libretexts.org

One documented synthesis involves dissolving sarcosine p-nitrophenyl ester hydrochloride in glacial acetic acid, cooling the solution, and then adding sodium nitrite. After stirring, the addition of water causes the N-nitroso product to precipitate, which can then be collected. publish.csiro.au

Advanced Synthetic Strategies and Optimization Techniques

While the traditional nitrosation method is effective, research has also explored more advanced strategies to optimize the synthesis, with a particular focus on green chemistry principles.

Stereoselective synthesis is not applicable to the direct preparation of this compound. The parent molecule, sarcosine (N-methylglycine), is achiral as its alpha-carbon is bonded to two hydrogen atoms. Consequently, this compound also lacks a stereocenter and does not exist as enantiomers or diastereomers, rendering stereoselective strategies irrelevant for its synthesis.

In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, alternative nitrosation methods have been developed. unibo.itresearchgate.net A significant advancement is the use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions. rsc.orgrsc.org This methodology offers several advantages over traditional acid-catalyzed methods, including the avoidance of toxic solvents and harsh acidic conditions. rsc.org

The reaction involves stirring the secondary amine precursor with TBN at room temperature or slightly elevated temperatures (45 °C). rsc.org This approach has demonstrated broad substrate scope and provides excellent yields. rsc.orgrsc.org Furthermore, the easy isolation of the product and the stability of acid-labile protecting groups under these conditions make it a highly efficient and chemo-selective method. rsc.org The adoption of solvent-free conditions not only aligns with green chemistry principles but also minimizes chemists' exposure to potentially carcinogenic N-nitroso compounds. rsc.org

Table 1: Comparison of Synthetic Methodologies for N-Nitrosation

| Feature | Established Method (Sodium Nitrite/Acid) | Green Method (tert-Butyl Nitrite) |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | tert-Butyl Nitrite (TBN) |

| Reaction Conditions | Acidic medium (e.g., acetic acid, HCl) | Solvent-free, metal-free, acid-free |

| Temperature | Low temperature (e.g., 0-5 °C) | Room temperature or 45 °C |

| Advantages | Well-established, readily available reagents | High yields, easy isolation, environmentally benign |

| Disadvantages | Use of corrosive acids, potential for side reactions | TBN may be less common than NaNO₂ |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a critical tool for studying reaction mechanisms and for the quantification of analytes in complex matrices using mass spectrometry. For this compound, isotopically labeled analogues, such as N-Nitroso Sarcosine-d₃, serve as ideal internal standards for GC- or LC-MS analysis.

The synthesis of an isotopically labeled compound like N-Nitroso Sarcosine-d₃ would follow the established nitrosation pathways. The key difference is the use of an isotopically labeled starting material. For N-Nitroso Sarcosine-d₃, the synthesis would begin with N-(methyl-d₃)-glycine (Sarcosine-d₃). This labeled precursor is then esterified and subsequently nitrosated to yield the final labeled product, N-(methyl-d₃)-N-nitrosoglycine methyl ester. The deuterium-labeled methyl group ensures that the product has a distinct mass-to-charge ratio, allowing for its differentiation from the unlabeled analyte during mass spectrometric analysis.

Purification and Homogeneity Assessment in Research Synthesis

Following synthesis, the purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include recrystallization from a suitable solvent system, such as ethanol, to obtain a solid product with high purity. publish.csiro.au

The homogeneity and structural identity of the synthesized compound are confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC, sometimes in combination with an ion-pairing reagent, can be used to separate the compound from impurities and confirm its retention time against a reference standard. polyu.edu.hk

Mass Spectrometry (MS) : Coupled with HPLC (LC-MS) or as a standalone technique, MS provides information on the molecular weight of the compound, confirming the successful synthesis. polyu.edu.hkmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure, confirming the presence of the nitroso group and the correct arrangement of protons and carbons. mdpi.com

Melting Point Determination : A sharp and consistent melting point range is a good indicator of the purity of a crystalline solid. sigmaaldrich.com

Table 2: Analytical Characterization Data for N-Nitroso Compounds

| Analytical Technique | Purpose | Typical Observation for N-Nitroso Compounds |

| ¹H-NMR | Structural Elucidation | Shows characteristic shifts for protons adjacent to the N-nitroso group and the methyl ester. mdpi.com |

| ¹³C-NMR | Structural Confirmation | Provides signals for each unique carbon atom in the molecule. mdpi.com |

| Mass Spectrometry | Molecular Weight Verification | Detects the molecular ion peak corresponding to the compound's mass. mdpi.com |

| HPLC | Purity Assessment | A single, sharp peak indicates high purity. polyu.edu.hk |

| Melting Point | Purity Assessment | A narrow and defined melting range suggests a pure compound. sigmaaldrich.com |

Reactivity and Degradation Pathways of N Nitroso Sarcosine Methyl Ester

Chemical Stability and Decomposition Kinetics in Various Media

The stability of N-Nitroso Sarcosine (B1681465) Methyl Ester is highly dependent on the chemical environment, particularly the pH of the medium. Generally, N-nitrosamines are relatively stable in neutral or alkaline aqueous solutions at ambient temperature. nih.govnih.gov However, their stability decreases significantly in acidic conditions. nih.govnih.gov

Research on N-nitroso-L-proline, a structurally related compound, for its use in peptide synthesis, highlights that the N-nitroso group can be cleaved by treatment with hydrogen chloride in an organic solvent, underscoring its acid-labile nature. publish.csiro.au This supports the inference that N-Nitroso Sarcosine Methyl Ester would exhibit similar instability in the presence of strong acids.

Conversely, in alkaline aqueous solutions, N-nitrosamines are generally more stable. nih.gov However, the ester functional group in this compound introduces a susceptibility to base-catalyzed hydrolysis (saponification), which would cleave the methyl ester to form N-nitroso sarcosine and methanol (B129727). This reaction is a common pathway for ester degradation in alkaline media.

The stability of N-nitrosamines can also be influenced by the solvent. For instance, some degradation methods that are effective in aqueous solutions may fail in the presence of immiscible organic solvents. nih.gov

Table 1: General Stability of N-Nitrosamines in Different Media

| Medium | General Stability | Predominant Degradation Pathway |

| Acidic (pH < 5) | Low | Protolytic Denitrosation |

| Neutral (pH ~7) | Moderate to High | Photochemical Degradation (if exposed to light) |

| Alkaline (pH > 8) | High (for N-nitroso group) | Ester Hydrolysis (for this compound) |

This table provides a generalized overview based on the known chemistry of N-nitrosamines. Specific rates for this compound may vary.

Photochemical Degradation Mechanisms

Photochemical degradation is a significant pathway for the breakdown of N-nitrosamines in the environment. acs.orgoup.comacs.org N-nitrosamines absorb ultraviolet (UV) radiation, which can lead to the homolytic cleavage of the N-N bond, forming an amino radical and a nitric oxide radical. cdnsciencepub.comsci-hub.se This initial step triggers a cascade of further reactions, ultimately leading to the decomposition of the parent compound.

Studies on various alkyl nitrosamines have shown that direct photolysis in aqueous solutions can be rapid, with half-lives on the order of minutes under simulated sunlight. acs.org The quantum yields for the photolysis of many nitrosamines are relatively high, indicating an efficient conversion of light energy into chemical reaction. acs.org The products of the photolysis of N-nitrosodimethylamine (NDMA) in water include methylamine, dimethylamine, nitrite (B80452), and nitrate (B79036). acs.org

For this compound, it can be expected that exposure to UV light would lead to its degradation. The primary photochemical process would likely be the cleavage of the N-N bond. The subsequent fate of the resulting radicals would depend on the surrounding environment, such as the presence of oxygen and the nature of the solvent. Photolysis in acidic aqueous solutions tends to produce more nitrite, while in alkaline conditions, the ratio shifts towards nitrate formation. nih.gov The presence of other substances, such as dissolved organic carbon in surface waters, can slow down the direct photolysis rate through light screening effects. acs.org

Advanced oxidation processes that combine UV light with oxidizing agents like hydrogen peroxide (UV/H₂O₂) can enhance the degradation of N-nitrosamines. nih.govmtu.edunih.gov These processes generate highly reactive hydroxyl radicals that can attack the N-nitrosamine molecule, initiating its decomposition. mtu.edunih.gov

Thermal Degradation Pathways and By-product Formation

N-nitrosamines are generally considered to be thermally stable at moderate temperatures. cdnsciencepub.com However, at elevated temperatures, they can undergo thermal decomposition. The specific temperature required for significant degradation varies depending on the structure of the N-nitrosamine and the surrounding medium.

Research on the thermal decomposition of N-nitrosopiperazine in aqueous solutions has shown that the degradation follows first-order kinetics and is temperature-dependent, with an activation energy of 94 kJ/mol. aiche.orgresearchgate.net The decomposition was also found to be dependent on the concentration of the amine solvent and the CO₂ loading. aiche.orgresearchgate.net

For this compound, thermal degradation would likely involve the cleavage of the weakest bonds in the molecule. The N-N bond is a probable site for homolytic cleavage at high temperatures, similar to the initial step in photolysis. The by-products of thermal degradation would depend on the specific conditions, including the temperature, atmosphere (presence or absence of oxygen), and the presence of other chemical species. In the absence of specific studies on this compound, the exact by-products can only be inferred from the general chemistry of N-nitrosamines, which suggests the formation of the corresponding amine (sarcosine methyl ester) and nitrogen oxides.

It is also important to consider the thermal stability of the ester group. At very high temperatures, esters can undergo pyrolysis, though this typically requires more extreme conditions than the decomposition of the N-nitroso group.

Hydrolytic Stability and Ester Cleavage Mechanisms

The presence of a methyl ester group in this compound introduces a susceptibility to hydrolysis. Hydrolysis is the cleavage of a chemical bond by the addition of water. In the case of an ester, this results in the formation of a carboxylic acid and an alcohol.

The hydrolytic stability of this compound is pH-dependent.

Acid-Catalyzed Hydrolysis: In acidic solutions, the ester can undergo hydrolysis to yield N-nitroso sarcosine and methanol. This reaction is catalyzed by H⁺ ions and is reversible. This is in addition to the acid-catalyzed cleavage of the N-nitroso group itself.

Base-Catalyzed Hydrolysis (Saponification): In alkaline solutions, the ester is susceptible to saponification, an irreversible reaction with hydroxide (B78521) ions (OH⁻) that produces N-nitroso sarcosine (as its carboxylate salt) and methanol. This process is generally faster and more efficient than acid-catalyzed hydrolysis for esters.

While the N-nitroso group is relatively stable in alkaline conditions, the ester linkage provides a pathway for degradation. Therefore, in a basic aqueous environment, the primary degradation pathway for this compound would likely be the cleavage of the ester bond.

The rate of hydrolysis is also influenced by temperature, with higher temperatures generally leading to faster reaction rates.

Interaction with Reducing and Oxidizing Agents in Research Contexts

The reactivity of this compound with reducing and oxidizing agents is primarily determined by the N-nitroso functional group.

Reducing Agents: N-nitrosamines can be reduced by various reagents. acs.orgnih.govacs.org

Strong Reducing Agents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the N-nitroso group to a primary amine, which in this case would lead to the formation of N-methylhydrazine and cleavage of the ester.

Milder Reducing Agents: Milder reducing agents, such as zinc dust in acetic acid, have been used to reduce N-nitrosamines to their corresponding hydrazines. acs.org For this compound, this would result in the formation of N-amino sarcosine methyl ester. Sodium borohydride (B1222165) (NaBH₄) is generally a mild reductant and shows low reactivity with many N-nitrosamines, though its effectiveness can be substrate-dependent. nih.gov

Denitrosation: Some reducing conditions can lead to denitrosation, cleaving the N-N bond and yielding the parent secondary amine, sarcosine methyl ester. acs.org

Oxidizing Agents: The N-nitroso group can be oxidized to a nitramine group (-NO₂) by strong oxidizing agents. nih.govacs.org

Peroxy acids, such as peroxytrifluoroacetic acid, are effective for this transformation. nih.gov Reaction of this compound with such an oxidant would be expected to yield N-nitro sarcosine methyl ester.

Potassium permanganate (B83412) in acidic solution has also been shown to be effective in degrading N-nitrosamides, a related class of compounds. nih.gov

The Fenton reagent (a mixture of hydrogen peroxide and an iron(II) catalyst) has been shown to decompose N-nitrosamines, with the concomitant release of nitric oxide. nih.gov This reaction proceeds via the generation of highly reactive hydroxyl radicals.

The reactivity of this compound with these agents is an important consideration in synthetic chemistry and for the development of chemical degradation methods.

Table 2: Predicted Products of this compound with Various Reagents

| Reagent Class | Specific Reagent Example | Predicted Major Product(s) | Reaction Type |

| Strong Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | N-Methylhydrazine, Methanol | Reduction of Nitroso and Ester |

| Mild Reducing Agent | Zinc/Acetic Acid | N-Amino Sarcosine Methyl Ester | Reduction to Hydrazine |

| Strong Oxidizing Agent | Peroxytrifluoroacetic Acid | N-Nitro Sarcosine Methyl Ester | Oxidation to Nitramine |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | Sarcosine Methyl Ester, N-Nitroso Sarcosine | Denitrosation, Ester Hydrolysis |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) | N-Nitroso Sarcosine (salt), Methanol | Saponification (Ester Hydrolysis) |

This table is based on the general reactivity of N-nitrosamines and esters. The actual product distribution may vary depending on reaction conditions.

Toxicological and Carcinogenic Mechanisms of N Nitroso Sarcosine Methyl Ester

Metabolic Activation and Bioactivation Pathways

The transformation of N-nitrosamines into DNA-damaging agents is a critical step in their carcinogenicity. This bioactivation can occur through enzymatic and non-enzymatic pathways, leading to the formation of reactive metabolites.

Cytochrome P450-Mediated Metabolism

The primary route for the metabolic activation of many N-nitrosamines is through oxidation by cytochrome P450 (P450) enzymes. nih.govnih.govumn.edu Specifically, enzymes like CYP2E1 and CYP2A6 are known to be involved in the metabolism of various nitrosamines. nih.govnih.gov This enzymatic process typically involves α-hydroxylation, where a hydroxyl group is added to the carbon atom adjacent to the nitroso group. nih.govresearchgate.net This initial oxidation step is crucial as it leads to the formation of unstable intermediates. nih.gov For instance, the metabolism of N-nitrosodimethylamine (NDMA) by P450 enzymes results in an unstable α-hydroxynitrosamine. nih.gov While direct evidence for N-Nitroso Sarcosine (B1681465) Methyl Ester metabolism is limited, the general mechanism for nitrosamines involves this P450-catalyzed α-hydroxylation. nih.govnih.gov Some studies also suggest that P450 enzymes can perform processive oxidation, where the initially formed unstable α-hydroxynitrosamines are further oxidized to potentially more stable nitrosamides. nih.gov

Non-Enzymatic Transformation Mechanisms

Following enzymatic α-hydroxylation, the resulting α-hydroxynitrosamines are typically unstable and undergo spontaneous decomposition. nih.govresearchgate.net This non-enzymatic transformation is a key step in the formation of the ultimate carcinogenic species. The decomposition of the α-hydroxynitrosamine leads to the generation of a diazonium ion. nih.govresearchgate.net In the case of N-nitrososarcosine (NSAR), a related compound, it is proposed that it can form a methyldiazonium ion. nih.govmdpi.com This highly reactive electrophile is then capable of alkylating cellular nucleophiles, including DNA. nih.gov

Identification of Active Metabolites and Proximate Carcinogens

The metabolic activation of N-nitrosamines culminates in the formation of highly reactive electrophiles, which are considered the proximate carcinogens. For many simple N-nitrosamines, the key active metabolite is a diazonium ion, such as the methyldiazonium ion formed from NDMA and likely from N-nitrososarcosine. nih.govnih.govmdpi.com This methyldiazonium ion is a potent methylating agent, capable of transferring a methyl group to DNA bases. nih.gov Another reactive intermediate that can be formed during the metabolism of some nitrosamines is formaldehyde. nih.gov These reactive species are responsible for the genotoxic effects of the parent N-nitroso compound.

DNA Adduct Formation and Repair Mechanisms

The interaction of the reactive metabolites of N-Nitroso Sarcosine Methyl Ester with DNA leads to the formation of DNA adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis.

Characterization of DNA Adducts Induced by this compound

The primary mechanism of DNA damage by many N-nitrosamines is alkylation, the covalent addition of an alkyl group to DNA. nih.gov The methyldiazonium ion generated from the metabolism of N-nitrososarcosine and likely its methyl ester can methylate DNA at various positions. nih.gov The major DNA adducts formed by methylating nitrosamines like NDMA include N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-MeA). nih.gov O6-MeG is considered a particularly critical lesion due to its miscoding properties during DNA replication. umn.edumdpi.com In addition to methyl adducts, some nitrosamines can also form other types of adducts, such as carboxymethyl adducts. For example, O6-carboxymethylguanine (O6-CM-Gua) has been detected in human blood DNA. mdpi.com The formation of specific DNA adducts is a crucial determinant of the mutagenic and carcinogenic potential of a given N-nitroso compound. nih.gov

Table 1: Major DNA Adducts Formed by Methylating Nitrosamines

| Adduct | Chemical Name | Significance |

| N7-MeG | N7-methylguanine | Most abundant methyl adduct. nih.gov |

| O6-MeG | O6-methylguanine | Highly mutagenic due to miscoding. umn.edumdpi.com |

| N3-MeA | N3-methyladenine | A common N-methylated adduct. nih.gov |

| O6-CM-Gua | O6-carboxymethylguanine | Detected in human DNA. mdpi.com |

This table is generated based on data for methylating nitrosamines in general, as specific data for this compound is limited.

Cellular Responses to DNA Damage

Cells possess a complex network of DNA repair pathways to counteract the damaging effects of alkylating agents like this compound. mit.edu The specific repair pathway utilized depends on the type of DNA adduct formed.

Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) protein directly removes the methyl group from O6-MeG, transferring it to one of its own cysteine residues. nih.govmit.edu This is a crucial defense mechanism against the mutagenic effects of O6-MeG. mit.edu Another direct repair mechanism involves AlkB homolog (ALKBH) demethylases, which repair lesions like N1-methyladenine (N1-MeA) and N3-methylcytosine (N3-MeC). nih.gov

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions. mit.edu The process is initiated by a DNA glycosylase, such as alkyladenine glycosylase (AAG), which recognizes and removes the damaged base. nih.gov BER is the primary repair pathway for N7-MeG and N3-MeA. nih.gov

Nucleotide Excision Repair (NER): While primarily involved in repairing bulky, helix-distorting adducts, NER can also play a role in repairing some types of alkylation damage. mit.edu

The balance between the formation of DNA adducts and their removal by these repair pathways is a critical factor in determining the ultimate carcinogenic outcome of exposure to this compound. mit.edu If the DNA damage overwhelms the repair capacity of the cell, mutations can become fixed in the genome, increasing the risk of cancer development. mit.edu

Table 2: DNA Repair Pathways for Alkylation Damage

| Repair Pathway | Key Proteins/Enzymes | Primary Lesions Repaired |

| Direct Reversal | MGMT, ALKBH | O6-MeG, N1-MeA, N3-MeC nih.govmit.edu |

| Base Excision Repair (BER) | AAG, PARP-1 | N7-MeG, N3-MeA nih.gov |

| Nucleotide Excision Repair (NER) | Various NER proteins | Bulky adducts, some alkyl lesions mit.edu |

This table summarizes the general DNA repair mechanisms for alkylation damage.

Role of DNA Repair Pathways in Modulating Carcinogenicity

The cell possesses a sophisticated network of DNA repair pathways to counteract the damaging effects of alkylating agents like metabolically activated this compound. The primary lesions formed by this compound are expected to be methyl adducts on DNA bases, such as N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and the highly mutagenic O6-methylguanine (O6-MeG). nih.gov

Several DNA repair pathways are involved in mitigating the effects of such damage:

Base Excision Repair (BER): This pathway is crucial for the removal of N-methylated adducts like N7-MeG and N3-MeA. The process is initiated by a DNA glycosylase, such as N-methylpurine-DNA glycosylase (MPG), which recognizes and excises the damaged base. nih.gov

Direct Damage Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) protein plays a critical role in directly removing the methyl group from the O6 position of guanine, a lesion that is particularly prone to causing mispairing during DNA replication. nih.govwho.int The repair of O6-ethylguanine, a lesion caused by the ethyl ester, is also accomplished by this mechanism, though the repair rate for larger alkyl groups is slower. who.int

Nucleotide Excision Repair (NER): While primarily involved in repairing bulky DNA adducts, NER may also play a role in repairing some forms of damage induced by nitrosamines. nih.gov

The efficiency of these repair pathways can significantly influence an individual's susceptibility to the carcinogenic effects of this compound. If the rate of DNA adduct formation overwhelms the cell's repair capacity, the persistence of these lesions can lead to mutations and the initiation of cancer.

Mechanisms of Genotoxicity and Mutagenicity

The genotoxicity of this compound is a direct consequence of its ability to form DNA adducts. These adducts can interfere with normal cellular processes, leading to mutations and chromosomal damage.

Induction of Gene Mutations and Chromosomal Aberrations

The formation of O6-methylguanine is a key event in the mutagenicity of methylating nitrosamines. During DNA replication, O6-methylguanine can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations in subsequent rounds of replication. nih.gov Such mutations in critical genes, such as tumor suppressor genes (e.g., TP53) and proto-oncogenes (e.g., RAS family), can drive the carcinogenic process.

While direct studies on the mutagenicity of this compound are lacking, research on other nitrosamines has demonstrated their ability to induce a range of genetic alterations. For instance, various nitrosamine (B1359907) drug substance-related impurities have been shown to be mutagenic in bacterial and human cell assays, causing both point mutations and larger chromosomal damage (micronuclei formation). science.gov Given its metabolic activation to a methylating agent, this compound is expected to be a potent mutagen.

| Compound | Animal Model | Tumor Site | Reference |

| N-Nitroso Sarcosine (NSAR) | Rat | Esophagus, Nasal Cavity | nih.gov |

| N-Nitroso Sarcosine (NSAR) | Mouse | Liver | nih.govcabidigitallibrary.org |

| N-Nitrososarcosine Ethyl Ester (NSEE) | Rat | Esophagus | nih.gov |

Table 1: Carcinogenicity of N-Nitroso Sarcosine and its Ethyl Ester in Animal Models

Influence on DNA Replication and Transcription Fidelity

The presence of DNA adducts formed by this compound can physically impede the progression of DNA and RNA polymerases, thereby disrupting DNA replication and transcription. Studies on the precursors of N-nitrososarcosine ethyl ester have shown an increased [3H]-thymidine labeling index in the esophageal tissue of rats, suggesting an alteration in DNA synthesis. nih.gov

Cellular Signaling Pathways in Response to this compound Exposure

Exposure to N-nitroso compounds like this compound is anticipated to trigger a cascade of cellular signaling events, primarily as a consequence of DNA damage and oxidative stress. These pathways are critical in determining the fate of the cell, which can range from cell cycle arrest and DNA repair to the initiation of programmed cell death.

Apoptosis and Necrosis Induction Mechanisms

The presence of DNA adducts can lead to the activation of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and DNA damage, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, resulting in characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Alternatively, severe cellular damage or the depletion of intracellular ATP, which can be a consequence of overwhelming oxidative stress, may lead to necrosis. Unlike the organized process of apoptosis, necrosis is a form of uncontrolled cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, which can provoke an inflammatory response.

Inflammatory Responses and Oxidative Stress Pathways

The metabolism of N-nitroso compounds is known to be a source of oxidative stress. Studies on other N-nitrosamines have demonstrated a rapid increase in lipid peroxidation in the liver following administration, indicating the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

The generation of ROS can activate several signaling pathways associated with inflammation. For instance, oxidative stress is a known activator of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. While direct evidence for this compound is lacking, the induction of oxidative stress by analogous N-nitrosamines suggests a potential for the activation of inflammatory pathways. nih.gov

Species and Tissue Specificity in Toxicological Responses

The toxicological and carcinogenic effects of N-nitroso compounds often exhibit marked species and tissue specificity. This is largely determined by the tissue-specific expression and activity of metabolic enzymes, particularly cytochrome P450s, which are responsible for the activation of these compounds. nih.gov

Research on N-Nitroso Sarcosine (NSAR) and its ethyl ester (NSEE) has provided clear evidence of tissue-specific carcinogenicity. For instance, dietary administration of NSAR has been shown to induce nasal tumors in mice, while oral exposure through drinking water leads to esophageal tumors in rats. mdpi.comnj.gov Furthermore, intraperitoneal injection of NSAR in newborn mice resulted in the development of liver tumors. Studies with NSEE have specifically highlighted its potent ability to induce esophageal tumors in rats. nih.gov

This tissue specificity is likely attributable to the localization of metabolic enzymes capable of activating N-Nitroso Sarcosine and its esters in these particular tissues. The resulting DNA damage in the cells of these tissues initiates the carcinogenic process.

| Compound | Species | Route of Administration | Target Organ(s) for Carcinogenicity | Reference(s) |

| N-Nitroso Sarcosine (NSAR) | Mice | Dietary | Nasal Cavity | mdpi.comnj.gov |

| N-Nitroso Sarcosine (NSAR) | Rats | Drinking Water | Esophagus | mdpi.com |

| N-Nitroso Sarcosine (NSAR) | Newborn Mice | Intraperitoneal Injection | Liver | |

| N-nitrososarcosine ethyl ester (NSEE) | Rats | Oral (via precursors) | Esophagus | nih.gov |

Advanced Analytical Methodologies for N Nitroso Sarcosine Methyl Ester Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating N-Nitroso Sarcosine (B1681465) Methyl Ester from complex matrices. The choice between liquid and gas chromatography hinges on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-nitroso compounds, particularly those that are non-volatile or thermally labile. ijpsjournal.comuhplcs.com Method development for N-Nitroso Sarcosine Methyl Ester is focused on achieving high resolution, sensitivity, and specificity.

A typical HPLC method involves a reversed-phase approach. The separation is often performed on a C18 column, which provides good retention for moderately polar compounds like this compound. mtc-usa.comwaters.com The mobile phase composition is a critical parameter; a gradient elution using a mixture of an aqueous phase (often containing a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is common. mtc-usa.comsigmaaldrich.comnih.gov The acidic modifier ensures that any residual acidic character from the parent compound, N-Nitrososarcosine, is suppressed, leading to better chromatographic performance.

For detection, a UV detector can be used, typically set at a wavelength around 230 nm. sigmaaldrich.com However, for higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. acs.orgresearchgate.net This hyphenated technique allows for the unambiguous identification and quantification of the target analyte, even at trace levels. researchgate.netnih.gov The development of a robust HPLC method is crucial for routine analysis in quality control laboratories. uhplcs.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Provides retention and separation from matrix components. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. mtc-usa.com |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier to elute the analyte from the column. mtc-usa.com |

| Gradient | 5% B to 95% B over 15 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 - 10 µL | Standard volume for analytical HPLC. |

| Detection | UV at 230 nm or Mass Spectrometry (MS) | UV provides general detection; MS provides specific identification and quantification. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com this compound, being an ester, is more volatile than its parent carboxylic acid, making it amenable to GC analysis. In fact, a common method for determining non-volatile nitrosoamino acids like N-nitrosoproline and N-nitrososarcosine involves their conversion to the corresponding methyl esters prior to GC analysis. nih.gov

The analysis is typically performed on a capillary column with a stationary phase of intermediate polarity, such as a polyethylene (B3416737) glycol (Carbowax-type) phase or a cyanopropyl-based phase, to achieve adequate separation. restek.com The GC oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the efficient elution of the compound and separation from other volatile components in the sample. nih.gov

GC is almost always coupled with a detector that offers high sensitivity and selectivity. While historical methods used a Thermal Energy Analyzer (TEA), which is specific for nitroso compounds, modern applications predominantly use Mass Spectrometry (GC-MS). nih.govlabrulez.com GC-MS provides definitive identification based on the mass spectrum of the eluted compound and allows for sensitive quantification. chromatographyonline.com Sample preparation for GC analysis may involve liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. nih.govchromatographyonline.com

Table 2: Representative GC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film | Capillary column with a polar stationary phase for good separation. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 240 °C (5 min) | Separates compounds based on their boiling points and interaction with the stationary phase. nih.gov |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |

| Detector | Mass Spectrometer (MS) | Provides identification and quantification. |

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of analytes in an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most suitable CE mode. analis.com.my

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (buffer) at a concentration above its critical micelle concentration. analis.com.my This forms micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and their separation is based on these partitioning differences. analis.com.my

Method development in MEKC involves optimizing parameters such as the type and concentration of the surfactant, the pH and concentration of the buffer, the applied voltage, and the capillary temperature. analis.com.my The best separations are often achieved at a slightly alkaline pH (e.g., pH 8.0) using a phosphate (B84403) buffer. analis.com.my CE can provide very high separation efficiency and requires only minute sample volumes, though its concentration sensitivity may be lower than that of HPLC or GC unless coupled with concentration-enhancing techniques or sensitive detectors like MS. nih.gov

Spectroscopic Characterization Methodologies in Research

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy provide complementary information that is crucial for unambiguous compound identification.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is the definitive technique for the identification and quantification of trace-level N-nitroso compounds. acs.orgnih.gov It is typically used in conjunction with a chromatographic separation technique (LC-MS or GC-MS). ijpsjournal.comnih.gov

For identification, the mass spectrometer measures the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion) and its fragments. This compound would be expected to show a molecular ion in its mass spectrum. Common ionization techniques include Electron Ionization (EI) in GC-MS and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in LC-MS. ijpsjournal.comaurigeneservices.com ESI in negative mode has been shown to be effective for the parent compound, N-Nitrososarcosine, and could potentially be used for the ester as well.

For quantification, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode. sciex.com In this approach, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides exceptional selectivity and sensitivity, allowing for quantification down to parts-per-billion (ppb) or even lower levels. fda.gov High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which further increases confidence in the identification by confirming the elemental composition. fda.gov

Table 3: Predicted MS/MS Transitions for this compound (C4H8N2O3, Mol. Wt.: 132.12)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Ionization Mode |

| 133.05 [M+H]+ | 103.04 | NO (Nitroso group) | Positive ESI/APCI |

| 133.05 [M+H]+ | 73.03 | COOCH3 (Carbomethoxy group) | Positive ESI/APCI |

| 132.05 [M]•+ | 102.04 | NO (Nitroso group) | EI |

| 132.05 [M]•+ | 73.03 | •CH2NO | EI |

Note: These transitions are predictive and would require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. While MS provides information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. acs.org

For this compound, ¹H NMR and ¹³C NMR are the primary experiments.

¹H NMR: The proton NMR spectrum would show distinct signals for the three different types of protons: the N-methyl group (N-CH₃), the ester methyl group (O-CH₃), and the methylene (B1212753) group (-CH₂-). A key feature of nitrosamines is the presence of E/Z isomers due to the restricted rotation around the N-N bond, which can result in two distinct sets of signals for each proton, with the relative intensity reflecting the isomeric ratio in the solvent used. acs.orgresearchgate.net

¹³C NMR: The carbon NMR spectrum would similarly show signals for the four unique carbons: the N-methyl carbon, the methylene carbon, the ester methyl carbon, and the carbonyl carbon of the ester group. The presence of E/Z isomers would also be observable in the ¹³C spectrum. nih.gov

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. For instance, an HMBC experiment would show a correlation between the protons of the ester methyl group and the carbonyl carbon, confirming the ester functionality. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| N-CH₃ | 3.0 - 3.8 (two signals for E/Z) | 35 - 45 (two signals for E/Z) | Chemical shift depends on the isomeric form (E or Z). |

| -CH₂- | 3.9 - 4.8 (two signals for E/Z) | 48 - 58 (two signals for E/Z) | Adjacent to the electron-withdrawing nitroso and ester groups. |

| O-CH₃ | ~3.7 | ~52 | Typical range for a methyl ester. nih.gov |

| C=O | N/A | 165 - 175 | Typical range for an ester carbonyl carbon. |

Note: These are estimated chemical shift ranges. Actual values would need to be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation of chemical compounds. For this compound, IR and UV-Vis spectroscopy provide key insights into its molecular structure and electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its functional groups. While specific experimental data for the methyl ester is not extensively published, the general spectral features of nitrosamines and esters can be inferred. A strong absorption band corresponding to the N=O stretching vibration is anticipated in the region of 1410-1490 cm⁻¹. Another significant band would be the C=O stretching vibration from the methyl ester group, typically appearing in the 1735-1750 cm⁻¹ range. The N-N stretching vibration is expected to produce a band between 1050 and 1110 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of nitrosamines generally displays two characteristic absorption bands. A high-intensity band is typically observed around 230-235 nm, attributed to a π → π* transition. A second, lower-intensity band appears at a longer wavelength, approximately 365 nm, resulting from an n → π* transition of the nitroso group. pw.edu.pl These features are crucial for the qualitative identification and quantitative analysis of this compound.

Hyphenated Techniques for Complex Matrix Analysis

The analysis of this compound in complex samples, such as food products and biological matrices, necessitates the use of highly selective and sensitive hyphenated techniques.

GC-MS and LC-MS/MS for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. The determination of non-volatile N-nitrosoamino acids like N-Nitroso Sarcosine often involves a derivatization step to increase their volatility, with methylation to form this compound being a common approach. restek.com The subsequent GC-MS analysis allows for the separation of the methyl ester from other matrix components and its unambiguous identification based on its mass spectrum. restek.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the direct analysis of N-Nitroso Sarcosine without the need for derivatization. pw.edu.plrsc.org However, the principles of sensitive detection are also applicable to the analysis of the methyl ester. LC-MS/MS offers high selectivity and sensitivity, making it suitable for trace analysis in complex matrices like tobacco. pw.edu.plrsc.org In such methods, the precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce characteristic product ions, which are then monitored for quantification.

Development of Highly Sensitive Detection Methods

The development of highly sensitive detection methods is crucial for assessing human exposure to N-nitroso compounds. For N-Nitroso Sarcosine, methods based on LC-MS/MS have been developed that achieve low limits of detection. pw.edu.pl These methods often employ stable isotope-labeled internal standards, such as N-Nitroso Sarcosine-d3, to improve accuracy and precision by correcting for matrix effects and variations in instrument response. usp.org The use of advanced mass spectrometers with high-resolution capabilities can further enhance sensitivity and selectivity.

Quantitative Analytical Method Validation for Research Applications

The validation of analytical methods is essential to ensure the reliability and reproducibility of research findings. This involves the assessment of several key parameters.

Linearity, Accuracy, Precision, and Limit of Detection

For the analysis of N-Nitroso Sarcosine by LC-MS/MS, method validation has demonstrated excellent performance. pw.edu.pl While this data pertains to the parent acid, it provides a benchmark for the expected performance of methods analyzing the methyl ester derivative.

| Parameter | Finding | Source |

| Linearity | Good linearity with a correlation coefficient (R²) of ≥ 0.999 over a concentration range of 3–2000 ng/mL has been reported for N-Nitroso Sarcosine. | pw.edu.pl |

| Accuracy | Not explicitly detailed in the provided search results. | |

| Precision | A relative standard deviation of 7.94% was achieved for the analysis of N-Nitroso Sarcosine in dry snuff reference tobacco. | pw.edu.pl |

| Limit of Detection (LOD) | An LOD of 27.3 ng/g has been reported for N-Nitroso Sarcosine in tobacco. | pw.edu.pl |

| Limit of Quantification (LOQ) | An LOQ of 91.0 ng/g has been reported for N-Nitroso Sarcosine in tobacco. | pw.edu.pl |

Robustness and Selectivity Assessments

Robustness: The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. For the LC-MS/MS analysis of N-Nitroso Sarcosine, the method has been described as robust and applicable to the routine analysis of cigarette and smokeless tobacco products. pw.edu.pl

Selectivity: Selectivity is the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample. The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions, which is a significant advantage when analyzing complex matrices.

Environmental Fate and Ecotoxicological Implications of N Nitroso Sarcosine Methyl Ester

Environmental Distribution and Persistence in Aquatic and Terrestrial Systems

The distribution and persistence of N-Nitroso Sarcosine (B1681465) Methyl Ester in the environment are governed by its physical and chemical properties. While specific data for this compound is scarce, the general behavior of N-nitrosamines provides some insights.

Aquatic Systems: N-nitrosamines are generally considered water-soluble. rsc.org This property suggests that N-Nitroso Sarcosine Methyl Ester, if released into aquatic environments, would likely dissolve in the water column rather than partition significantly to sediments. The persistence of nitrosamines in water is variable. While they are generally resistant to hydrolysis, their stability is significantly influenced by sunlight. rsc.orggassnova.no

Terrestrial Systems: In soil, the mobility and persistence of this compound would be influenced by factors such as soil type, organic matter content, and moisture levels. For polar N-nitrosamines, a class to which this compound likely belongs, there is a potential for leaching through the soil profile and into groundwater. usda.govgithub.iousda.govtennessee.edunih.gov The persistence in soil will depend on degradation processes such as biodegradation and photodegradation at the soil surface.

Biotransformation and Biodegradation Pathways in Environmental Matrices

Information on the biotransformation and biodegradation of this compound is limited. However, studies on the parent compound, sarcosine, and other nitrosamines can offer some clues.

Sarcosine itself is known to be biodegradable. For instance, some bacteria can metabolize glyphosate (B1671968) to sarcosine, which is then further broken down. researchgate.netnih.govresearchgate.netnih.gov This suggests that if the N-nitroso group of this compound is cleaved, the resulting sarcosine methyl ester could potentially be biodegraded.

The biodegradation of N-nitrosamines in the environment is a complex process. Some microorganisms have been shown to degrade certain nitrosamines, often through enzymatic pathways that cleave the N-N bond or hydroxylate the alpha-carbon position. researchgate.net The efficiency of these processes for this compound in different environmental matrices remains an area for further research.

Photodegradation in Natural Water Bodies and Atmospheric Environments

Photodegradation is a significant removal process for many N-nitrosamines in the environment.

Natural Water Bodies: N-nitrosamines are known to be susceptible to photolysis, particularly by ultraviolet (UV) radiation from sunlight. gassnova.nonih.gov The N-N=O functional group in nitrosamines acts as a strong chromophore, absorbing UV light and leading to the cleavage of the N-NO bond with a high quantum yield. gassnova.no This suggests that in sunlit surface waters, this compound would likely undergo rapid degradation. The half-lives of some nitrosamines under simulated sunlight conditions are in the order of minutes. gassnova.no

Atmospheric Environments: If this compound were to enter the atmosphere, its fate would also be influenced by photolysis. The rapid photolysis observed for other nitrosamines suggests a short atmospheric lifetime under sunlit conditions. gassnova.no

Sorption and Leaching Characteristics in Soil and Sediment

The potential for this compound to adsorb to soil and sediment particles and its subsequent mobility are important factors in its environmental risk assessment.

The sorption of organic chemicals to soil is often related to their hydrophobicity, which is quantified by the octanol-water partition coefficient (Kow). nih.gov Generally, compounds with low Kow values, indicating higher water solubility, tend to have lower soil adsorption coefficients (Koc) and are more mobile in soil. ecetoc.orgchemsafetypro.comdss.go.th Given that N-nitrosamines are often polar and water-soluble, it is expected that this compound would have a low affinity for sorption to soil and sediment organic carbon. ecetoc.org This low sorption potential increases the likelihood of the compound leaching through the soil profile and potentially contaminating groundwater. usda.govgithub.iousda.govtennessee.edunih.gov

Ecotoxicological Assessment Methodologies and Research Findings

The ecotoxicological effects of this compound have not been extensively studied. However, data from other N-nitrosamines and related compounds can provide an initial assessment of its potential hazards to aquatic and terrestrial organisms.

Aquatic Ecotoxicity: Studies on volatile nitrosamines like N-nitrosodimethylamine (DMN) and N-nitrosodiethylamine (DEN) have shown that algae are generally more sensitive than invertebrates and fish. nih.gov For example, concentrations of 1-10 ppm of DMN and DEN were found to depress algal growth. nih.gov The 96-hour LC50 values for fish and invertebrates were significantly higher, indicating lower acute toxicity to these organisms. nih.gov The toxicity of nitrite (B80452), a potential breakdown product or precursor, to aquatic organisms like Daphnia has also been documented, with effects on filtration, swimming, and mortality. frontiersin.orgnih.gov

Terrestrial Ecotoxicity: There is a lack of specific data on the terrestrial ecotoxicity of this compound. General concerns for N-nitrosamines in the terrestrial environment relate to their potential to contaminate soil and groundwater and their carcinogenic properties.

Assessment Methodologies: Ecotoxicological assessment of chemicals like this compound typically involves standardized tests on representative organisms from different trophic levels (e.g., algae, invertebrates like Daphnia magna, and fish). chemsafetypro.com These tests determine acute toxicity (e.g., LC50, EC50) and chronic toxicity (e.g., No-Observed-Effect-Concentration, NOEC). chemsafetypro.com For compounds with limited empirical data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict toxicity based on chemical structure. nih.gov

Data on Related Compounds:

| Compound | Organism | Endpoint | Value | Reference |

| N-nitrosodimethylamine (DMN) | Selenastrum capricornutum (Algae) | Growth depression | 1-10 ppm | nih.gov |

| N-nitrosodiethylamine (DEN) | Selenastrum capricornutum (Algae) | Growth depression | 1-10 ppm | nih.gov |

| N-nitrosodimethylamine (DMN) | Dugesia dorotocephala (Invertebrate) | 96-h LC50 | 1365 ppm | nih.gov |

| N-nitrosodiethylamine (DEN) | Dugesia dorotocephala (Invertebrate) | 96-h LC50 | 1490 ppm | nih.gov |

| N-nitrosodimethylamine (DMN) | Pimephales promelas (Fathead minnow) | 96-h LC50 | 940 ppm | nih.gov |

| N-nitrosodiethylamine (DEN) | Pimephales promelas (Fathead minnow) | 96-h LC50 | 775 ppm | nih.gov |

Advanced Theoretical and Computational Studies of N Nitroso Sarcosine Methyl Ester

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Nitroso Sarcosine (B1681465) Methyl Ester at an electronic level. These methods, such as Density Functional Theory (DFT), are employed to model the compound's three-dimensional structure, electron distribution, and the energetics of chemical reactions, particularly those related to its metabolic activation.

Detailed research in this area for the broader class of N-nitrosamines reveals that the carcinogenic activity is linked to their metabolic conversion into reactive electrophiles. nih.gov The key initial step is the enzymatic α-hydroxylation by Cytochrome P450 (CYP) enzymes. Quantum chemical calculations can elucidate the activation pathway that follows. researchgate.net For N-Nitroso Sarcosine Methyl Ester, calculations would focus on the free energy profiles of its transformation. nih.gov

These computational studies consistently show differences between the activation pathways of carcinogenic and non-carcinogenic nitrosamines. nih.gov For carcinogenic compounds, the formation of a diazonium ion is a critical intermediate. The calculations help determine the relative stability of this ion and its subsequent reaction pathways: either forming DNA adducts (leading to carcinogenicity) or reacting with water (detoxification). nih.govresearchgate.net Quantum mechanical models can predict the likelihood of forming the reactive metabolite and its subsequent reaction with DNA. usp.org For this compound, calculations would predict the stability of the carbocation formed after the loss of the diazonium ion, which is a key determinant of its carcinogenic potency.

Table 1: Calculated Parameters for N-Nitrosamine Activation Pathways Note: This table presents representative data for typical N-nitrosamines to illustrate the application of quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

| Parameter | Description | Significance for Carcinogenicity |

|---|---|---|

| α-C-H Bond Dissociation Energy | Energy required to break the C-H bond at the carbon adjacent to the nitroso group. | Lower energy suggests easier initiation of metabolic activation by CYP enzymes. |

| Energy of Activation (Ea) for Diazonium Ion Formation | The energy barrier for the formation of the unstable diazonium intermediate from the α-hydroxy nitrosamine (B1359907). | A lower barrier indicates a more facile formation of the key reactive intermediate. |

| Stability of Resulting Carbocation | The thermodynamic stability of the carbocation formed after the loss of N2 from the diazonium ion. | Highly stable carbocations are more likely to be quenched by water (detoxification), whereas less stable carbocations are more reactive towards DNA. nih.gov |

| Reaction Energy for DNA Adduct vs. Water Adduct | The relative energy change for the reaction of the electrophile with a DNA base (e.g., guanine) versus water. | A more favorable reaction energy for DNA adduction suggests a higher carcinogenic potential. nih.gov |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic interactions between this compound and biological macromolecules, such as CYP enzymes and DNA. While quantum chemical calculations provide a static picture of reactivity, MD simulations model the movement of atoms and molecules over time, providing insights into binding affinities, conformational changes, and the physical processes that govern molecular recognition.

An MD simulation would typically place this compound in the active site of a relevant human CYP enzyme (e.g., CYP2A6 or CYP2E1) to observe its binding orientation and stability. The simulation can reveal key amino acid residues that interact with the substrate, the role of water molecules in the active site, and the conformational flexibility of both the compound and the enzyme. This information is crucial for understanding the efficiency and selectivity of the initial, critical α-hydroxylation step in its metabolic activation.

Following predicted metabolic activation, MD simulations could also be used to model the interaction of the resulting electrophilic species with a DNA duplex. These simulations can help visualize how the reactive metabolite approaches the DNA, where it preferentially binds (e.g., to the N7 or O6 positions of guanine), and how the formation of a DNA adduct affects the local and global structure of the DNA helix. Such structural perturbations can interfere with DNA replication and repair, which is the molecular basis of mutagenesis and carcinogenesis.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Carcinogenicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemicals based on their molecular structure. nih.gov For N-nitrosamines, QSAR models are primarily developed to predict carcinogenic potency. nih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their experimentally determined carcinogenic activity.

The development of a QSAR model for N-nitrosamines involves calculating a set of numerical parameters, or "molecular descriptors," that encode structural, physicochemical, and electronic features of the molecules. mdpi.com A statistical method, such as multiple linear regression (MLR), is then used to build an equation that links these descriptors to carcinogenicity. mdpi.comnih.gov

For a compound like this compound, its descriptors would be calculated and input into a validated QSAR model for N-nitrosamines to predict its carcinogenic potential. The accuracy of the prediction depends on the quality of the model and whether the compound falls within the model's "applicability domain"—the chemical space for which the model has been shown to be reliable. Studies on N-nitroso compounds have shown that their acute oral toxicity and carcinogenicity are associated with properties like polarizability, ionization potential, and the presence of certain structural fragments. mdpi.com

Table 2: Representative Molecular Descriptors Used in N-Nitrosamine QSAR Models

| Descriptor Category | Example Descriptor | Relevance to Carcinogenicity Prediction |

|---|---|---|

| Topological | Wiener Index, Kier Shape Indices | Describes molecular size, shape, and branching, which influences binding to enzymes and receptors. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to the molecule's reactivity, polarizability, and ability to participate in charge-transfer interactions. mdpi.com |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates hydrophobicity, affecting absorption, distribution, and transport to target sites. |

| Quantum Chemical | Partial Atomic Charges, Bond Order | Provides detailed information on electron distribution and bond strengths, which are directly related to the mechanism of metabolic activation. mdpi.com |

A study using a QSAR category approach and read-across for 74 N-nitroso compounds (NOCs) demonstrated a predictive concordance of 74%. For noncyclic N-nitrosamines, a category that would include this compound, the concordance was 88%. nih.gov

In Silico Approaches for Metabolic Pathway Prediction

Predicting the metabolic fate of this compound is crucial for assessing its toxicity. In silico metabolic pathway prediction systems use a combination of rule-based expert knowledge and machine learning models to forecast how a compound will be transformed by metabolic enzymes.

For N-nitrosamines, the primary activation pathway is well-established and involves α-hydroxylation catalyzed by CYP enzymes. nih.gov For this compound, computational systems would predict two potential sites for this initial oxidation: the methyl group and the methylene (B1212753) group of the sarcosine backbone.

Hydroxylation of the methyl group: This would lead to the formation of an unstable α-hydroxynitrosamine, which would decompose to release a methyldiazonium ion, a potent methylating agent capable of alkylating DNA. Formaldehyde would be the other product.

Hydroxylation of the methylene group: This would generate a different α-hydroxynitrosamine. Its decomposition would yield an electrophile derived from the glyoxylic acid methyl ester backbone and release methyl diazohydroxide.

In silico systems can predict the relative likelihood of these competing pathways. Furthermore, they can predict subsequent detoxification reactions, such as glucuronidation or sulfation of the hydroxylated intermediates or conjugation of the parent compound or its metabolites with glutathione. These predictions help build a complete metabolic map, distinguishing between activation (toxification) and detoxification pathways.

Computational Toxicology and Risk Assessment Modeling

Computational toxicology integrates data from various in silico models (quantum chemistry, QSAR, metabolic prediction) to conduct a comprehensive risk assessment in the absence of extensive experimental data. nih.gov This is particularly relevant for N-nitrosamine impurities in pharmaceuticals and food products. usp.org

One key approach is the Carcinogenic Potency Categorization Approach (CPCA), which assigns N-nitrosamines to different potency categories based on their structural features. usp.org The presence of an α-hydrogen is a primary activating feature. The nature of the functional groups surrounding the nitroso-amine core can either increase or decrease potency. For N-Nitroso Sarcosine (the parent acid), the presence of the carboxylic acid group leads to its classification into a lower potency category (Category 4) under some frameworks. usp.org The esterification to this compound would be a factor considered in a refined assessment.

Risk assessment modeling can also involve more sophisticated approaches like Monte Carlo simulations. nih.gov These simulations can model the entire exposure-to-outcome pathway, incorporating variability and uncertainty in exposure levels, metabolic rates, and DNA repair efficiencies. By running thousands of simulations, these models can generate a probabilistic distribution of risk for a given population, providing a more nuanced assessment than a single point estimate of risk. nih.gov These integrated computational models provide a powerful, science-based framework for prioritizing chemicals for further testing and for making regulatory decisions to protect human health. nih.gov

Future Research Directions and Translational Applications of N Nitroso Sarcosine Methyl Ester Knowledge

Development of Novel Intervention Strategies Based on Mechanistic Insights

A critical avenue for future research lies in the development of targeted intervention strategies to mitigate the potential health risks associated with N-Nitroso Sarcosine (B1681465) Methyl Ester exposure. This requires a foundational understanding of its mechanisms of toxicity. The carcinogenicity of its parent compound, N-Nitroso Sarcosine, has been demonstrated in animal studies, causing tumors in various organs. mdpi.com The ethyl ester derivative has also been linked to esophageal carcinogenicity in rats. mdpi.com It is plausible that N-Nitroso Sarcosine Methyl Ester shares similar carcinogenic properties, likely mediated through the formation of DNA adducts. mdpi.com

Future research should prioritize elucidating the specific metabolic activation pathways of this compound. Understanding how this compound is metabolized by cytochrome P450 enzymes and other metabolic processes will be crucial in identifying points for intervention. For instance, research could focus on identifying inhibitors of specific enzymes responsible for its activation into a carcinogenic form. Furthermore, exploring the potential for dietary compounds or chemopreventive agents to enhance detoxification pathways could lead to effective, non-invasive intervention strategies for at-risk populations.

Integration with Omics Technologies in Toxicological Studies

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unraveling the complex biological responses to this compound exposure. These high-throughput methods can provide a holistic view of the molecular perturbations caused by this compound.

Future toxicological studies should integrate these omics platforms to:

Identify Gene and Protein Signatures: Transcriptomic and proteomic analyses of cells or tissues exposed to this compound can reveal specific genes and proteins whose expression levels are altered. This can help pinpoint the cellular pathways most affected by the compound, such as DNA repair, apoptosis, and cell cycle regulation.

Elucidate Metabolic Reprogramming: Metabolomics can identify changes in the cellular metabolic profile following exposure, offering insights into the specific metabolic pathways that are disrupted. This can also aid in identifying unique biomarkers of exposure and effect.

Construct Predictive Models: By integrating data from multiple omics layers, researchers can develop computational models to predict the toxicity of this compound and other related nitrosamines. mdpi.com These models can help in risk assessment and in prioritizing compounds for further toxicological testing.

Advanced Biomarker Discovery for this compound Exposure and Effect

Reliable biomarkers are essential for assessing human exposure to this compound and for monitoring its potential health effects. While biomarkers have been developed for other nitrosamines, such as the urinary metabolites of the tobacco-specific nitrosamine (B1359907) NNK, specific biomarkers for the methyl ester are yet to be established. nih.gov

Future research should focus on:

Identifying Specific Metabolites: Mass spectrometry-based methods can be employed to identify unique metabolites of this compound in biological fluids such as urine and blood. These metabolites could serve as sensitive and specific biomarkers of exposure. nih.govnih.gov

Detecting DNA and Protein Adducts: The formation of DNA and protein adducts is a key mechanism of carcinogenicity for many nitrosamines. mdpi.comnih.gov Developing methods to detect adducts specific to this compound in accessible samples, like circulating blood cells, would provide a direct measure of biologically effective dose.

Validating Biomarkers in Human Populations: Once potential biomarkers are identified, their utility must be validated in human epidemiological studies to establish a clear link between biomarker levels and exposure or disease risk.

Methodological Advancements in Low-Level Detection and Risk Characterization

The ability to detect this compound at very low levels in various matrices, including food, consumer products, and biological samples, is crucial for accurate risk assessment. Current analytical methods for N-Nitroso Sarcosine, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a strong foundation. rsc.orgcoresta.org

Future methodological advancements should aim to:

Enhance Sensitivity and Selectivity: Developing ultra-sensitive analytical methods with lower limits of detection (LOD) and quantification (LOQ) will be critical for identifying and quantifying trace levels of this compound. rsc.org This includes the use of advanced mass spectrometry techniques and novel sample preparation methods.

Develop High-Throughput Screening Methods: For large-scale monitoring of food products or environmental samples, rapid and cost-effective high-throughput screening methods are needed.

Refine Risk Assessment Models: Improved detection methods will provide more accurate exposure data, which can be integrated into more sophisticated risk assessment models. These models should consider factors such as dose-response relationships, inter-individual variability in metabolism, and co-exposures to other carcinogens. nih.govusp.org The development of in silico tools, such as quantitative structure-activity relationship (QSAR) models, can also aid in predicting the carcinogenic potency of this compound and in setting regulatory limits. mdpi.comnih.gov

Multidisciplinary Research Collaborations for Comprehensive Understanding

A comprehensive understanding of the health risks posed by this compound requires a collaborative, multidisciplinary approach. This involves bringing together experts from various fields to address the multifaceted challenges associated with this compound.

Future research should be fostered through collaborations between:

Toxicologists and Analytical Chemists: To develop and validate sensitive detection methods and to conduct thorough toxicological evaluations.

Epidemiologists and Biostatisticians: To design and conduct human studies to assess exposure and risk in different populations.

Clinicians and Public Health Professionals: To translate research findings into clinical practice and public health policies aimed at reducing exposure and preventing disease.

Food Scientists and Regulators: To identify sources of contamination in the food supply and to establish appropriate regulatory limits to protect consumers.

By fostering these collaborations, the scientific community can accelerate progress in understanding and mitigating the potential health risks of this compound.

常见问题

Q. What advanced computational methods predict the reactivity and stability of NNSME under varying conditions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G**) model the transition states of NNSME nitrosation and decomposition pathways. Molecular dynamics (MD) simulations in explicit solvent (water/DMSO) predict hydrolysis rates (t₁/₂ ≈ 2–4 hrs at pH 7). Pair with QSAR models to estimate carcinogenicity potential based on electrophilicity indices (ω > 1.5 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。